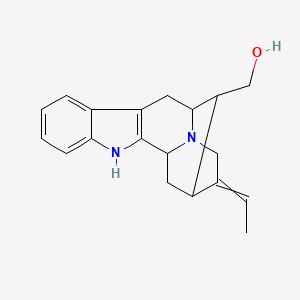

16-O-Demethylsirolimus

Übersicht

Beschreibung

Novolimus ist ein makrozyklisches Lakton mit immunsuppressiven und antiproliferativen Eigenschaften. Es ist ein Metabolit von Sirolimus, das zur Verhinderung der Organtransplantatabstoßung weit verbreitet ist. Novolimus wurde zur Verwendung in Medikamenten-freisetzenden Stents entwickelt, um eine Restenose zu verhindern, ein Zustand, bei dem sich Blutgefäße nach einer Angioplastie wieder verengen.

Wissenschaftliche Forschungsanwendungen

Novolimus hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von makrozyklischen Laktonen und ihrer Reaktivität.

Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und Immunantwort.

Medizin: Wird hauptsächlich in Medikamenten-freisetzenden Stents zur Verhinderung der Restenose verwendet. .

Industrie: Anwendung bei der Entwicklung von resorbierbaren Gefäßgerüsten und anderen medizinischen Geräten.

Wirkmechanismus

Novolimus übt seine Wirkungen durch Hemmung des mTOR-Signalwegs (mammalian target of rapamycin) aus. Diese Hemmung unterdrückt die Zytokin-gesteuerte Zellproliferation und verhindert den Übergang von der G1-Phase in die S-Phase des Zellzyklus. Zu den molekularen Zielstrukturen von Novolimus gehören mTOR und andere regulatorische Kinasen, die an Zellwachstum und -proliferation beteiligt sind .

Wirkmechanismus

Target of Action

16-O-Demethylsirolimus, a derivative of sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is an important therapeutic target for various diseases, as it has been shown to regulate longevity and maintain normal glucose homeostasis .

Mode of Action

This compound works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15 . In target cells, this compound binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of mTOR. This results in the blockage of cell-cycle progression at the juncture of G1 and S phase . The methylation of natural products by S-adenosyl methionine (AdoMet, also known as SAM)-dependent methyltransferase enzymes is a common tailoring step in many biosynthetic pathways . The introduction of methyl substituents can affect the biological and physicochemical properties of the secondary metabolites produced .

Pharmacokinetics

This compound exhibits large interindividual pharmacokinetic variability . Metabolic ratios of the main metabolites, this compound (16-O-DM) and 24-hydroxysirolimus (24OH), were significantly correlated with sirolimus clearance . The ratios for the 16-O-DM and 24OH metabolites were lower in children than adults . No significant difference in allometrically scaled metabolic ratios of 16-O-DM and 24OH was observed between children and adults .

Result of Action

The primary result of this compound action is the inhibition of cell growth, proliferation, and survival, primarily through the inhibition of mTOR . This has significant implications in the treatment of various diseases, including cancer, where mTOR signaling pathways are often constitutively activated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth . This suggests that the efficacy and stability of this compound can vary based on the patient’s age and physical development .

Biochemische Analyse

Biochemical Properties

16-O-Demethylsirolimus interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 3A (CYP3A) subfamily mediated metabolism . The metabolic ratios of this compound were found to be significantly correlated with sirolimus clearance .

Cellular Effects

It is known that sirolimus, the parent compound of this compound, has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation .

Temporal Effects in Laboratory Settings

It is known that the metabolic ratios of this compound and its metabolites change over time, suggesting that the compound’s effects may vary over time .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Studies on sirolimus, the parent compound, have shown that its effects can vary with dosage .

Metabolic Pathways

This compound is a metabolite of sirolimus, produced through the action of the CYP3A enzyme subfamily

Transport and Distribution

It is known that sirolimus, the parent compound, is widely distributed in the body and can cross the blood-brain barrier .

Subcellular Localization

It is known that sirolimus, the parent compound, can be found in various subcellular compartments due to its lipophilic nature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Novolimus wird durch Entfernen einer Methylgruppe vom Kohlenstoff C16 des makrozyklischen Laktonrings von Sirolimus synthetisiert . Diese Modifikation verbessert seine antiproliferativen Eigenschaften, während seine immunsuppressive Wirkung erhalten bleibt.

Industrielle Produktionsverfahren

Im industriellen Maßstab wird Novolimus unter Verwendung einer Kombination aus chemischer Synthese und biotechnologischen Verfahren hergestellt. Die Produktion umfasst die Fermentation von Streptomyces hygroscopicus zur Herstellung von Sirolimus, gefolgt von einer chemischen Modifikation zur Gewinnung von Novolimus .

Analyse Chemischer Reaktionen

Reaktionstypen

Novolimus durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Novolimus kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur des Laktonrings verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des makrozyklischen Laktonrings auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Novolimus, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Novolimus gehört zur Familie der makrozyklischen Laktone, zu denen Verbindungen wie Sirolimus, Everolimus und Zotarolimus gehören. Im Vergleich zu diesen Verbindungen benötigt Novolimus eine geringere Konzentration sowohl des Arzneimittels als auch des Polymers, um eine wirksame Hemmung der Neointimahyperplasie zu erreichen . Dies macht es zu einer potenziell sichereren Alternative mit ähnlicher Wirksamkeit .

Ähnliche Verbindungen

Sirolimus: Die Stammverbindung von Novolimus, die bei der Organtransplantatabstoßung und in Medikamenten-freisetzenden Stents eingesetzt wird.

Everolimus: Ein weiteres Sirolimus-Derivat mit ähnlichen Anwendungen in Medikamenten-freisetzenden Stents und der Krebstherapie.

Zotarolimus: Wird in Medikamenten-freisetzenden Stents eingesetzt und ist bekannt für seine antiproliferativen Eigenschaften.

Novolimus zeichnet sich durch seine geringere erforderliche Dosierung und den reduzierten Polymergehalt aus, was zu verbesserten Sicherheitsprofilen in klinischen Anwendungen führen kann .

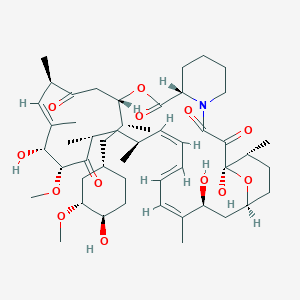

Eigenschaften

CAS-Nummer |

151519-50-5 |

|---|---|

Molekularformel |

C50H77NO13 |

Molekulargewicht |

900.1 g/mol |

IUPAC-Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |

InChI-Schlüssel |

ZHYGVVKSAGDVDY-HSIQEBKDSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

Isomerische SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |

Kanonische SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

Aussehen |

Solid powder |

Reinheit |

~80% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.